molecular formula C17H14Cl2N2O2 B2410300 (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 496036-86-3

(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No.: B2410300
CAS No.: 496036-86-3
M. Wt: 349.21
InChI Key: DUQUOPADWGLGQK-MDZDMXLPSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a conjugated system with both amide and alkene functionalities, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-(acetylamino)aniline with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Formation of the Enamide: The resulting amide is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the alkene functionality. This step is typically performed under inert atmosphere conditions to avoid oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene to an alkane.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Studies have indicated that derivatives of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide exhibit significant anticancer properties. For instance, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticonvulsant Activity
    • Research has revealed that related compounds can exhibit anticonvulsant properties by interacting with voltage-gated sodium channels. These interactions can stabilize neuronal membranes and prevent excessive neuronal firing, making them potential candidates for treating epilepsy.

Therapeutic Applications

  • Drug Development
    • The unique pharmacological profile of this compound makes it a valuable scaffold for the development of new therapeutic agents. Researchers are exploring its derivatives for enhanced efficacy and reduced toxicity in clinical settings.
  • Selective Androgen Receptor Modulation
    • Some studies have investigated the compound's potential as a selective androgen receptor modulator (SARM). Its ability to selectively activate androgen receptors could lead to applications in treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.

Case Studies and Research Findings

StudyFindings
Kearbey et al. (2007)Investigated the pharmacokinetics of related compounds, demonstrating favorable absorption and bioavailability in animal models, indicating potential for clinical use in hormone-related therapies .
Torregrosa et al. (2015)Reported on the anticonvulsant activities of structurally similar compounds, highlighting their effects on sodium channel modulation .
Recent Anticancer StudiesEvaluated the efficacy of this compound derivatives against various cancer cell lines, showing promising results in apoptosis induction .

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide: shares similarities with other enamides, such as:

Uniqueness

Biological Activity

The compound (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H16Cl2N2OC_{17}H_{16}Cl_2N_2O. The structure features an enamide functional group, which is known for its reactivity and ability to interact with biological targets.

Structural Representation

PropertyValue
Molecular Weight336.23 g/mol
Chemical FormulaC₁₇H₁₆Cl₂N₂O
IUPAC NameThis compound
SMILESCC(=O)N(c1ccc(cc1)C=C(c2cc(Cl)c(Cl)c2))

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer proliferation pathways, such as chymotrypsinogen B, which plays a role in protein digestion and tumor progression .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is attributed to its ability to interfere with cell signaling pathways that promote survival and proliferation .

Therapeutic Applications

The compound has potential applications in the treatment of various conditions:

  • Cancer Treatment : Due to its ability to inhibit cancer cell growth, it is being investigated as a candidate for targeted cancer therapies.
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent cytotoxic effects against several cancer cell lines, including breast and prostate cancers. The compound was found to induce apoptosis through the activation of caspase pathways .
  • In Vivo Studies :
    • Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models. The mechanism was linked to the downregulation of oncogenes associated with tumor growth .
  • Toxicological Assessment :
    • Toxicity studies indicated a favorable safety profile at therapeutic doses. The compound did not show significant acute toxicity in rodent models, suggesting its potential as a safe therapeutic agent .

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(2,6-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-11(22)20-12-5-7-13(8-6-12)21-17(23)10-9-14-15(18)3-2-4-16(14)19/h2-10H,1H3,(H,20,22)(H,21,23)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQUOPADWGLGQK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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